7-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
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Overview
Description
7-(aminomethyl)-1,3-diazaspiro[44]nonane-2,4-dione hydrochloride is a spirocyclic compound with a unique structure that includes a diazaspiro nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride typically involves the formation of the spirocyclic core followed by functionalization. One efficient method involves the condensation of appropriate diamines with cyclic anhydrides under controlled conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the aminomethyl group and form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as high-pressure reactions and preparative HPLC are often employed to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
7-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the spirocyclic core.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
7-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Mechanism of Action
The mechanism by which 7-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The spirocyclic structure allows for unique binding interactions, enhancing the compound’s efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
- 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride
- 1-azaspiro[4.4]nonane hydrochloride
- 8-oxa-1-azaspiro[4.5]decane hydrochloride
Uniqueness
Compared to similar compounds, 7-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride is unique due to its specific functional groups and structural configuration. This uniqueness allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2680532-11-8 |
---|---|
Molecular Formula |
C8H14ClN3O2 |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
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